Columbianetin acetate Columbianetin acetate Columbianetin acetate is an acetate ester obtained by formal acetylation of the tertiary hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-ol. It has a role as a plant metabolite. It is a furanocoumarin and an acetate ester.
Columbianetin acetate is a natural product found in Cnidium monnieri, Murraya siamensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 23180-65-6
VCID: VC21346243
InChI: InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1
SMILES:
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol

Columbianetin acetate

CAS No.: 23180-65-6

Cat. No.: VC21346243

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

Columbianetin acetate - 23180-65-6

CAS No. 23180-65-6
Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
IUPAC Name 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate
Standard InChI InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1
Standard InChI Key IQTTZQQJJBEAIM-ZDUSSCGKSA-N
Isomeric SMILES CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Canonical SMILES CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3

Chemical Identity and Structure

Columbianetin acetate is an acetate ester obtained by formal acetylation of the tertiary hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo[2,3-h]benzopyran-8-yl]propan-2-ol. It functions as a plant metabolite and is classified as both a furanocoumarin and an acetate ester in terms of chemical categorization . The compound is identified by several key identifiers that facilitate its precise recognition in scientific literature and chemical databases.

Basic Identifiers

ParameterInformation
PubChem CID161409
CAS Number23180-65-6
Molecular FormulaC₁₆H₁₆O₅
Molecular Weight288.29 g/mol
StereochemistryContains one defined stereocenter

The compound is known by several synonyms in scientific literature, including O-Acetylcolumbianetin, (+)-Columbianetin acetate, Acetyl columbianetin, Libanoridin, and 8(S)-O-Acetyl-8,9-dihydrooroselol . The systematic IUPAC name is (8S)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2H-furo[2,3-h]-1-benzopyran-2-one, reflecting its complex molecular structure with specific stereochemistry at the 8-position .

Physical and Chemical Properties

Columbianetin acetate possesses distinct physical and chemical properties that influence its biological activities and pharmaceutical applications. Understanding these properties is crucial for developing extraction methods, formulating delivery systems, and predicting biological interactions.

Molecular Properties

The following table summarizes the key computed molecular properties of columbianetin acetate:

PropertyValue
XLogP32.5
Hydrogen Bond Acceptor Count5
Hydrogen Bond Donor Count0
Rotatable Bond Count3
Topological Polar Surface Area61.8 Ų
Heavy Atom Count21
Complexity481
Covalently-Bonded Unit Count1

These properties indicate that columbianetin acetate has moderate lipophilicity (XLogP3 of 2.5), suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological applications . The presence of five hydrogen bond acceptors but no donors suggests specific patterns in its intermolecular interactions, potentially affecting its binding to biological targets.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about columbianetin acetate. The ¹H NMR and ¹³C NMR spectral data in CDCl₃ are presented in the table below:

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)
2-163.8
36.21112.1
47.65143.9
57.28128.8
66.75106.6
7-160.9
8-113.3
9-151.1
10-112.9
1'3.2822.2
2'5.1688.6
3'-82.0
4'1.5827.5
5'1.5220.8
1"-170.1

These spectral characteristics serve as definitive fingerprints for identifying and confirming the structure of columbianetin acetate in isolation and purification processes .

Natural Sources and Occurrence

Columbianetin acetate has been identified in several plant species, primarily within traditional medicinal herbs. This natural distribution has implications for both its traditional uses and modern applications.

Plant Sources

The compound has been reported in multiple plant species, including:

  • Angelica pubescens (Duhuo) - One of the primary sources, where it exists as one of sixteen coumarins identified in Angelicae Pubescentis Radix (APR)

  • Cnidium monnieri - A traditional Chinese medicinal herb

  • Murraya siamensis - A plant from the Rutaceae family

  • Angelica sinensis (Dong Quai) - Another important medicinal herb containing this compound

  • Apium graveolens (Celery) - Where it functions as a phytoalexin associated with resistance to pathogens during storage

The presence of columbianetin acetate across these diverse plant species suggests its important ecological role, particularly in plant defense mechanisms against pathogens and environmental stressors.

Biological Activities

Columbianetin acetate exhibits diverse biological activities that have attracted significant research interest. These activities range from anti-inflammatory and antimicrobial effects to promising anticancer properties.

Anti-inflammatory and Antimicrobial Properties

Columbianetin acetate demonstrates excellent anti-fungal and anti-inflammatory activities, which partially explains its traditional uses in herbal medicine . As a phytoalexin in celery, it contributes to the plant's resistance against pathogenic infections during storage, highlighting its natural antimicrobial role . These properties make it a promising candidate for the development of natural antimicrobial and anti-inflammatory agents.

Anticancer Activities

Recent research has revealed significant anticancer potential for columbianetin acetate across multiple cancer types:

Activity Against Ovarian Cancer

Studies have demonstrated that columbianetin acetate can inhibit the proliferation and metastasis of ovarian cancer cells while inducing apoptosis. The mechanism involves inhibition of the PI3K/AKT/GSK3B signaling pathway, which is frequently dysregulated in cancer cells . This finding provides a potential new direction for ovarian cancer treatment and future clinical translational research.

Effects on Pancreatic Cancer

Columbianetin acetate has been shown to inhibit the occurrence and development of pancreatic cancer cells by down-regulating the expression of Meiotic nuclear divisions 1 (MND1) . MND1 is a target gene regulated by the transcription factor E2F1, suggesting a specific molecular mechanism through which columbianetin acetate exerts its anticancer effects in pancreatic cancer.

Skin Protection

Research indicates that columbianetin acetate can serve as an effective natural compound to prevent skin damage due to UVB exposure . This photoprotective property suggests potential applications in dermatological products and preventive skincare formulations.

Traditional and Modern Medicinal Applications

The biological activities of columbianetin acetate translate into both traditional and potential modern medicinal applications, bridging centuries of empirical knowledge with contemporary scientific understanding.

Traditional Uses

Angelicae Pubescentis Radix (APR), which contains columbianetin acetate as one of its active components, has been used in traditional Chinese medicine for centuries. Its primary applications include:

  • Treatment of rheumatism and joint pain

  • Relief of headache

  • Management of inflammatory conditions

These traditional applications align with the compound's demonstrated anti-inflammatory properties, providing a scientific basis for its historical use.

Current Research Directions

Research on columbianetin acetate is advancing in several directions, with a primary focus on elucidating its mechanisms of action and exploring therapeutic applications.

Molecular Mechanism Studies

Recent studies have investigated the molecular mechanisms underlying the biological activities of columbianetin acetate:

  • In ovarian cancer, the compound inhibits the PI3K/AKT/GSK3B pathway, a key signaling cascade involved in cell proliferation and survival

  • In pancreatic cancer, it down-regulates MND1 expression, which may be mediated through the transcription factor E2F1

These mechanistic insights are crucial for understanding how columbianetin acetate exerts its effects and for guiding future drug development efforts.

Pharmaceutical Development

Current research is also focusing on the pharmaceutical development aspects of columbianetin acetate:

  • Extraction and purification methods from natural sources

  • Chemical synthesis approaches for reliable production

  • Formulation strategies to enhance bioavailability and targeting

As research progresses, these efforts may translate into novel therapeutic agents derived from or inspired by this natural compound.

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